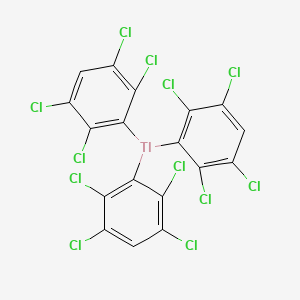

Tris(2,3,5,6-tetrachlorophenyl)thallane

Description

Tris(2,3,5,6-tetrachlorophenyl)methane (referred to as PTM or compound 1) is a perchlorinated triarylmethane derivative synthesized via Friedel-Crafts alkylation of 1,2,4,5-tetrachlorobenzene with chloroform in the presence of AlCl₃ . The central carbon atom is sterically shielded by three fully chlorinated phenyl rings, rendering the compound highly stable against reactive chemical agents. This inertness makes PTM a critical precursor for synthesizing derivatives with tailored functional properties, particularly in materials science and biomedical applications such as electron paramagnetic resonance (EPR) probes .

Properties

CAS No. |

58228-57-2 |

|---|---|

Molecular Formula |

C18H3Cl12Tl |

Molecular Weight |

849.0 g/mol |

IUPAC Name |

tris(2,3,5,6-tetrachlorophenyl)thallane |

InChI |

InChI=1S/3C6HCl4.Tl/c3*7-3-1-4(8)6(10)2-5(3)9;/h3*1H; |

InChI Key |

COYUPELFHZUYIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[Tl](C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(2,3,5,6-tetrachlorophenyl)thallane typically involves the reaction of thallium(III) chloride with 2,3,5,6-tetrachlorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product .

Chemical Reactions Analysis

Tris(2,3,5,6-tetrachlorophenyl)thallane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thallium(III) derivatives.

Reduction: It can be reduced to thallium(I) compounds under specific conditions.

Substitution: The 2,3,5,6-tetrachlorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as

Comparison with Similar Compounds

Tris(4-ethoxycarbonyl-2,3,5,6-tetrachlorophenyl)methane (PTM-TE, 2)

- Synthesis : PTM undergoes lithiation with n-BuLi/TMEDA at −78°C, followed by nucleophilic addition of ethyl chloroformate .

- Properties: Introduces ethoxycarbonyl (-COOEt) groups at the para positions. Serves as an intermediate for further functionalization, such as hydrolysis to carboxylate derivatives .

- Applications : Primarily used in synthetic pathways to generate water-soluble probes.

Tris(4-carboxyl-2,3,5,6-tetrachlorophenyl)methane (PTM-TC)

Hydroxyethyl-Substituted Derivatives (2a, 2b, 2c)

¹³C-Labeled PTM Radical ([¹³C₁]-PTMTC)

- Synthesis : Incorporation of ¹³C at the central carbon via ¹³C-labeled chloroform during Friedel-Crafts synthesis, followed by carboxylation .

- Properties :

- Applications : High-precision EPR probes for studying molecular tumbling dynamics .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects : The perchlorinated phenyl rings in PTM provide steric shielding, preventing radical quenching and enabling long-term stability in reactive environments .

Solubility-Application Relationship : Hydrophilic groups (e.g., -COOH) are essential for biomedical use, while lipophilic groups (e.g., -COOEt) aid in synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.